molecular formula C11H14O4S B7524696 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Cat. No.: B7524696
M. Wt: 242.29 g/mol
InChI Key: MSEBEYIGEPFKRN-UHFFFAOYSA-N
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Description

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is an organic compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the 4-position and a propane-2-sulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Sulfonylation: The 4-methylbenzoic acid undergoes sulfonylation at the 3-position using propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(propane-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Methyl-3-(propane-2-sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    3-(Propane-2-sulfonyl)benzoic acid: Lacks the methyl group, which may affect its chemical properties and reactivity.

Uniqueness

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is unique due to the presence of both the methyl and sulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-3-propan-2-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-7(2)16(14,15)10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEBEYIGEPFKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152497-12-5
Record name 4-methyl-3-(propane-2-sulfonyl)benzoic acid
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